molecular formula C12H11ClFNO2 B2385348 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one CAS No. 223632-64-2

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one

Cat. No.: B2385348
CAS No.: 223632-64-2
M. Wt: 255.67
InChI Key: FODGPXWJTNUVJU-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one is a chemical compound with the molecular formula C12H11ClFNO2. It is known for its role as a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one typically involves the reaction of 4-oxopiperidinium chloride with 3-chloro-4-fluorobenzoyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and optimize yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s role as a PARP inhibitor makes it valuable in studying DNA repair mechanisms and cellular responses to DNA damage.

    Medicine: Its potential therapeutic applications include the development of drugs for cancer treatment, as PARP inhibitors are known to enhance the efficacy of certain chemotherapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one involves its inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of single-strand breaks in DNA. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP for DNA repair.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one can be compared with other PARP inhibitors, such as:

    Olaparib: A well-known PARP inhibitor used in cancer therapy. While both compounds inhibit PARP, this compound may offer different pharmacokinetic properties and potential advantages in specific applications.

    Rucaparib: Another PARP inhibitor with similar applications in cancer treatment. The structural differences between these compounds can lead to variations in their efficacy and safety profiles.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct advantages in certain research and therapeutic contexts.

Properties

IUPAC Name

1-(3-chloro-4-fluorobenzoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO2/c13-10-7-8(1-2-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODGPXWJTNUVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223632-64-2
Record name 1-(3-chloro-4-fluorobenzoyl)-piperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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